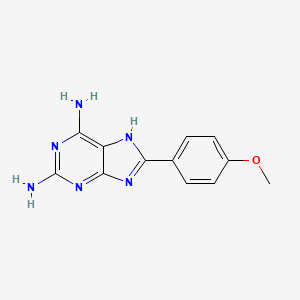

8-(4-methoxyphenyl)-7H-purine-2,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(4-methoxyphenyl)-7H-purine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O/c1-19-7-4-2-6(3-5-7)10-15-8-9(13)16-12(14)18-11(8)17-10/h2-5H,1H3,(H5,13,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWKJMYPLVJYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=NC(=NC(=C3N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580021 | |

| Record name | 8-(4-Methoxyphenyl)-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857524-93-7 | |

| Record name | 8-(4-Methoxyphenyl)-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 4 Methoxyphenyl 7h Purine 2,6 Diamine

Established Synthetic Routes to the 8-(4-methoxyphenyl)-7H-purine-2,6-diamine Core

The assembly of the this compound scaffold can be achieved through several established pathways, primarily involving either the construction of the purine (B94841) ring from a pyrimidine (B1678525) precursor or the modification of a pre-existing purine core.

A classical and widely adopted method for constructing the purine ring system is the Traube purine synthesis. This approach involves the condensation of a substituted 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, which forms the imidazole (B134444) portion of the bicyclic system. youtube.comnih.gov For the target compound, this strategy would typically commence with a 2,6-diamino-4,5-diaminopyrimidine precursor. The imidazole ring is then formed by cyclization with a reagent that introduces the C8-substituent. Reagents such as 4-methoxybenzaldehyde (B44291) or 4-methoxybenzoic acid can be used to install the 4-methoxyphenyl (B3050149) group at the C8 position during this cyclization step. youtube.com

An alternative cyclization strategy starts from a 5-amino-4-anilino-6-chloropyrimidine intermediate, which can be cyclized to form the purine skeleton. researchgate.net The synthesis of N-(purin-8-yl)arylamines has been successfully achieved by reacting 6-hydroxy-2,4,5-triaminopyrimidine (B93921) with an appropriate isothiocyanate, followed by methylation and thermal cyclization to yield the 8-substituted purine. nih.gov This highlights the versatility of building the imidazole ring onto a pre-functionalized pyrimidine core.

The introduction of an aryl group at the C8 position of a purine is a critical transformation that can be accomplished through modern cross-coupling reactions. nih.govnih.gov Two prominent methods have been developed for this purpose: the Suzuki cross-coupling and direct C-H arylation.

The Suzuki cross-coupling reaction is a highly efficient method that involves the reaction of an 8-halopurine (typically 8-bromopurine) with an arylboronic acid in the presence of a palladium catalyst. nih.gov For the synthesis of the target compound, an 8-bromo-2,6-diaminopurine derivative would be coupled with 4-methoxyphenylboronic acid. nih.govnih.gov This reaction is often favored due to its broad scope and the commercial availability of many arylboronic acids. nih.gov

A more recent and atom-economical approach is the direct C-H arylation of the purine C8-H bond. mdpi.comnih.gov This method avoids the need for pre-halogenation of the purine ring. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base such as cesium carbonate, reacting a purine with an aryl iodide (e.g., 4-iodoanisole). nih.govlookchem.com This methodology is general, efficient, and can be used for the regioselective synthesis of 2,6,8-trisubstituted purines. nih.gov

Table 1: Comparison of C8-Arylation Methodologies

| Feature | Suzuki Cross-Coupling | Direct C-H Arylation |

| Purine Substrate | 8-Halopurine (e.g., 8-bromo) | Unsubstituted C8-H Purine |

| Aryl Source | Arylboronic Acid | Aryl Halide (e.g., Aryl Iodide) |

| Typical Catalyst | Palladium complex (e.g., Pd(OAc)₂) with ligands | Palladium complex (e.g., Pd(OAc)₂) with Cu(I) co-catalyst |

| Key Advantage | High yields and well-established | More atom-economical, avoids pre-functionalization step |

| Reference | nih.gov, nih.gov | mdpi.com, nih.gov |

The introduction of the two amino groups at the C2 and C6 positions is typically achieved via nucleophilic aromatic substitution (SNAr) on a dihalopurine precursor, most commonly 2,6-dichloropurine (B15474). researchgate.net The chlorine atoms at C6 and C2 serve as excellent leaving groups for substitution by amines.

The reaction exhibits significant regioselectivity, with the C6 position being considerably more reactive towards nucleophilic attack than the C2 position. researchgate.net This differential reactivity allows for a stepwise amination process. Treatment of 2,6-dichloropurine with an amine source under controlled conditions first yields a 6-amino-2-chloropurine derivative. Subsequent reaction under more forcing conditions (e.g., higher temperature) allows for the substitution of the remaining chlorine atom at the C2 position to afford the 2,6-diamine product. nih.gov The synthesis of oligonucleotides containing 2,6-diaminopurine (B158960) has also been achieved using 2-fluoro-6-amino-adenosine, where the fluorine at the C2 position is displaced by ammonia. nih.govacs.org

Achieving an optimal yield of the desired N7-H tautomer of this compound requires careful control over several factors. The synthetic sequence is crucial. For instance, performing C8-arylation on 2,6-dichloropurine followed by sequential amination is a common strategy. researchgate.net

Optimization of the C8-arylation step involves screening catalysts, ligands, bases, and solvents to maximize yield and minimize side products, such as 8,8'-bispurine dimers. mdpi.com In direct C-H arylation, the choice of base (e.g., Cs₂CO₃) and the presence of a Cu(I) co-catalyst are critical for high efficiency. nih.gov

During the amination of 2,6-dichloropurine derivatives, reaction temperature and time must be carefully managed to ensure selective substitution at C6 before proceeding to C2. researchgate.net Furthermore, when modifying the purine ring, there is often a competition between substitution at the N7 and N9 positions of the imidazole ring. Under basic conditions, alkylation or arylation generally favors the N9 position, which is often the desired regioisomer for many biologically active purine derivatives. researchgate.net Protecting groups may be employed to direct substitution to the desired nitrogen, although this adds complexity to the synthesis. nih.govtandfonline.com

Precursor Chemistry and Intermediate Transformations for this compound

Table 2: Key Precursors and Intermediates

| Type | Compound Name | Role in Synthesis |

| Precursor | 2,6-Dichloropurine | A common starting material for introducing C2 and C6 substituents via SNAr. researchgate.net |

| Precursor | 4,5,6-Triaminopyrimidine | A pyrimidine precursor for building the purine ring via Traube synthesis. nih.gov |

| Precursor | 4-Methoxyphenylboronic acid | The aryl source for the C8-substituent in a Suzuki coupling reaction. nih.gov |

| Precursor | 4-Iodoanisole | The aryl source for the C8-substituent in a direct C-H arylation reaction. nih.gov |

| Intermediate | 8-Bromo-2,6-dichloropurine | An intermediate formed by bromination of 2,6-dichloropurine, ready for Suzuki coupling. |

| Intermediate | 8-(4-Methoxyphenyl)-2,6-dichloropurine | An intermediate formed after C8-arylation of 2,6-dichloropurine, preceding amination. |

| Intermediate | 8-Bromo-2,6-diaminopurine | An intermediate used when amination precedes the C8-arylation step. |

| Intermediate | 6-Amino-2-chloro-8-(4-methoxyphenyl)purine | A key intermediate in the stepwise amination of the corresponding dichloropurine. researchgate.net |

The transformation pathways involve a logical sequence of reactions. For example, a purine-based route might proceed as:

Bromination: 2,6-Dichloropurine → 8-Bromo-2,6-dichloropurine

Suzuki Coupling: 8-Bromo-2,6-dichloropurine + 4-Methoxyphenylboronic acid → 8-(4-Methoxyphenyl)-2,6-dichloropurine

Sequential Amination: 8-(4-Methoxyphenyl)-2,6-dichloropurine → 6-Amino-2-chloro-8-(4-methoxyphenyl)purine → this compound

Alternatively, a direct C-H arylation route would bypass the initial bromination step.

Advanced Synthetic Approaches, Including Chemoenzymatic and Catalyst-Mediated Transformations

Modern synthetic chemistry offers advanced tools to improve the efficiency and environmental profile of complex molecule synthesis.

Catalyst-Mediated Transformations are at the forefront of modern purine synthesis. As discussed, palladium-catalyzed direct C-H bond activation to arylate the C8 position represents a significant advance over classical methods. mdpi.comnih.gov Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these metal-catalyzed reactions, often leading to shorter reaction times, cleaner reactions, and improved yields for steps like C-C bond formation and amination. mdpi.comnih.gov

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations. While a fully enzymatic synthesis of this compound is not established, the potential exists. For example, microbial synthesis of 2,6-diaminopurine nucleosides has been demonstrated using whole bacterial cells as biocatalysts for transglycosylation reactions. researchgate.net Enzymes such as purine nucleoside phosphorylases or transferases could potentially be engineered or employed in a chemoenzymatic strategy. Such a strategy might involve an enzymatic step to form the core 2,6-diaminopurine structure, followed by chemical steps for the C8-arylation. This hybrid approach could offer benefits in terms of regioselectivity and milder reaction conditions.

Strategies for Derivatization and Analogue Synthesis of this compound

The synthesis of analogues of this compound allows for a systematic investigation of how different chemical features influence biological activity. Key strategies involve modifications to the purine nitrogens, the C8-aryl substituent, and the exocyclic amino groups.

The purine ring possesses four nitrogen atoms (N1, N3, N7, and N9) that can be sites for chemical modification, most commonly through alkylation, acylation, or glycosylation. microbenotes.com The regioselectivity of these reactions is a significant challenge in purine chemistry.

Alkylation of the purine core, typically with alkyl halides, is a primary method for introducing diverse substituents. rhhz.netub.edu The reaction conditions, including the choice of base and solvent, play a critical role in determining which nitrogen atom is alkylated. ub.edu Generally, N9-alkylation is the favored outcome, although mixtures of N7 and N9 isomers are common. ub.edu To achieve regioselective N9-alkylation, various strategies have been employed, such as using specific bases like tetrabutylammonium (B224687) hydroxide (B78521) or employing light-promoted, metal-free radical relay methods. rhhz.netub.edu The presence of a bulky substituent at the C6 position can sometimes sterically hinder N7-alkylation, thereby favoring the N9 position. mdpi.com

Acylation of the purine nitrogens can also be performed, though it is less common than alkylation for derivatization at these positions. Glycosylation, the attachment of a sugar moiety, is another important modification, particularly for creating nucleoside analogues. This is often achieved by reacting the purine with a protected sugar halide or acetate.

The 4-methoxyphenyl group at the C8 position is a key feature of the parent compound and a prime target for modification to explore SAR. A common and effective method for introducing a variety of aryl and heteroaryl groups at the C8 position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govelsevierpure.com This reaction typically involves coupling an 8-halopurine precursor with a corresponding arylboronic acid. nih.gov This approach allows for the synthesis of a diverse library of C8-arylpurine analogues with varying electronic and steric properties. nih.govmdpi.com

Specific modifications to the 4-methoxyphenyl ring itself can also be undertaken. For instance, demethylation of the methoxy (B1213986) group to a hydroxyl group can be achieved using various demethylating agents. This introduces a potential site for further functionalization, such as etherification or esterification. Additionally, other substituents can be introduced onto the phenyl ring to probe their effects on biological activity. These can include electron-donating or electron-withdrawing groups, halogens, or alkyl chains.

The exocyclic amino groups at the C2 and C6 positions of the purine ring offer valuable opportunities for derivatization. These primary amines can undergo a variety of chemical transformations, including acylation, sulfonylation, and reductive amination.

Acylation, the reaction with an acyl chloride or anhydride, is a straightforward method to introduce a range of acyl groups. This can modulate the electronic properties and hydrogen bonding capabilities of the amino groups. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides.

A significant challenge in modifying the 2,6-diaminopurine scaffold is the differential reactivity of the two amino groups, which can make selective modification and subsequent purification difficult. nih.gov To address this, various protection strategies have been developed. nih.gov One approach involves the use of a 2-fluoro-6-aminopurine precursor. The electron-withdrawing nature of the fluorine atom deactivates the C6-amino group, allowing for selective reaction at the C2 position. nih.govacs.org Another strategy is the use of N,N-dimethylformamidine protection, which can enhance the stability of the molecule, particularly in the context of nucleoside synthesis. elsevierpure.commdpi.com

The introduction of stereogenic centers into the this compound structure can lead to the development of chiral analogues with potentially distinct biological activities. youtube.com A stereogenic center is an atom to which swapping any two attached groups creates a different stereoisomer. youtube.com

Stereogenic centers can be introduced through several synthetic strategies:

Alkylation with chiral electrophiles: Reacting the purine nitrogens or amino groups with chiral alkylating agents can introduce a stereocenter.

Derivatization with chiral reagents: The use of chiral derivatization reagents can be employed to create diastereomers that may be separable by chromatography. nih.gov This is a common strategy in chiral metabolomics. nih.gov

Asymmetric synthesis: Developing an asymmetric synthesis route from the outset can ensure the enantiopurity of the final product.

When a molecule contains stereogenic centers, it is crucial to consider the chiral purity of the synthesized compounds. Different stereoisomers can have vastly different pharmacological effects. youtube.com Therefore, methods for separating and characterizing enantiomers and diastereomers, such as chiral chromatography, are essential. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space and improve the properties of a lead compound. nih.govnih.gov

Scaffold hopping involves replacing the central purine core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. nih.govresearchgate.net The goal is to identify new scaffolds with improved synthetic accessibility, potency, or pharmacokinetic properties while retaining the desired biological activity. nih.gov

Bioisosteric replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties, leading to similar biological effects. nih.govresearchgate.net Within the this compound framework, this could involve:

Replacing the 4-methoxyphenyl ring with other aryl or heteroaryl rings.

Substituting the methoxy group with other electron-donating groups like ethoxy, or with bioisosteres such as a methylthio or a trifluoromethyl group.

Replacing the amino groups at C2 and C6 with other hydrogen bond donors or acceptors. For example, a hydroxyl group could be a bioisostere for an amino group in some contexts.

These strategies, often guided by computational modeling, can lead to the discovery of novel analogues with significantly enhanced properties. researchgate.net

Biological Target Identification and Molecular Mechanism of Action of 8 4 Methoxyphenyl 7h Purine 2,6 Diamine

High-Throughput Screening (HTS) and Target Deconvolution Methodologies

High-throughput screening (HTS) is a foundational approach in drug discovery used to test a large number of compounds for their ability to modulate a specific biological target or pathway. In the case of novel purine (B94841) derivatives like 8-(4-methoxyphenyl)-7H-purine-2,6-diamine, HTS would be the initial step to identify potential biological activities. This process involves screening the compound against a wide array of assays, which could include cell-based assays to measure cellular responses like cell viability or the activation of specific signaling pathways, or target-based assays that measure the direct interaction of the compound with a purified protein.

Following a positive "hit" from an HTS campaign, target deconvolution methodologies are employed to identify the specific molecular target(s) of the active compound. This is a critical step to understand the compound's mechanism of action. Common target deconvolution strategies include:

Affinity Chromatography: The compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. The captured proteins are then identified using techniques like mass spectrometry.

Computational Approaches: In silico methods, such as molecular docking and similarity searching, can predict potential targets by comparing the compound's structure to libraries of known ligands for various proteins.

Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down the expression of individual genes to identify those that are essential for the compound's activity.

Despite the availability of these methodologies, a review of publicly accessible scientific literature and databases did not yield any specific information on HTS campaigns or target deconvolution studies involving this compound.

Enzyme Inhibition Profiles and Specificity of this compound

The purine scaffold is a well-known "privileged structure" in medicinal chemistry, as it is a core component of many endogenous molecules and has been successfully utilized to develop a wide range of enzyme inhibitors. However, specific enzyme inhibition data for this compound are not available in the public domain. The following subsections discuss the potential enzyme families that this compound might target, based on the activities of structurally related purine derivatives.

Protein Kinase Inhibition (e.g., Receptor Tyrosine Kinases, Serine/Threonine Kinases, Cyclin-Dependent Kinases)

Protein kinases are a major class of enzymes that are frequently targeted by purine-based inhibitors. These enzymes play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The 2,6-diaminopurine (B158960) core is a common feature in many kinase inhibitors. For instance, various purine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Receptor Tyrosine Kinases (RTKs).

An assessment of the inhibitory activity of this compound against a panel of protein kinases would be a standard approach to determine its selectivity and potency. This is typically done using in vitro kinase activity assays.

Illustrative Data Table for Protein Kinase Inhibition Profile (No actual data available for this compound)

| Kinase Target | IC50 (nM) | Assay Type |

|---|---|---|

| CDK2/cyclin A | Data not available | Data not available |

| Aurora Kinase A | Data not available | Data not available |

| VEGFR2 | Data not available | Data not available |

| EGFR | Data not available | Data not available |

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibitors of PDEs have therapeutic applications in a variety of diseases, including inflammatory conditions and cardiovascular disorders. Certain purine derivatives, particularly those with a purine-2,6-dione scaffold, have been shown to inhibit PDEs, such as PDE4 and PDE7. Given the structural similarity, it would be plausible to investigate the inhibitory potential of this compound against various PDE isoforms.

Illustrative Data Table for Phosphodiesterase Inhibition Profile (No actual data available for this compound)

| PDE Isoform | IC50 (nM) | Assay Type |

|---|---|---|

| PDE4B | Data not available | Data not available |

| PDE7A | Data not available | Data not available |

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. While the purine scaffold is not as commonly associated with HDAC inhibition as other chemical motifs, the diverse biological activities of purine derivatives warrant an investigation into this possibility. Specific assays would be required to determine if this compound possesses any HDAC inhibitory activity.

Other Enzyme Systems (e.g., Methyltransferases, Phosphatases, DNA/RNA modifying enzymes)

The versatility of the purine scaffold allows for its interaction with a wide range of other enzyme systems. These could include methyltransferases, which are involved in epigenetic regulation and other cellular processes; phosphatases, which counteract the activity of kinases; and various DNA and RNA modifying enzymes. To date, there is no published research indicating that this compound has been screened for inhibitory activity against these or other enzyme systems.

Receptor Binding and Modulation by this compound

In addition to enzymes, purine derivatives can also bind to and modulate the activity of various cell surface and intracellular receptors. For example, adenosine, a naturally occurring purine nucleoside, acts on its own family of G protein-coupled receptors (GPCRs). Synthetic purine derivatives have been developed as agonists or antagonists of these and other receptors.

To determine the receptor binding profile of this compound, a series of radioligand binding assays would be conducted. In these assays, the ability of the compound to displace a known radiolabeled ligand from its receptor is measured. This provides information on the compound's binding affinity (Ki) for a panel of receptors.

Currently, there is no publicly available data on the receptor binding profile of this compound.

Illustrative Data Table for Receptor Binding Profile (No actual data available for this compound)

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Adenosine A1 Receptor | Data not available | Data not available |

| Adenosine A2A Receptor | Data not available | Data not available |

| Dopamine D2 Receptor | Data not available | Data not available |

Adenosine Receptor Interactions (e.g., A2A)

There is currently no specific information available in peer-reviewed literature detailing the interaction of this compound with adenosine receptors, including the A2A subtype. Adenosine receptors are a family of G-protein coupled receptors that play crucial roles in various physiological processes, and many purine-based molecules are known to be potent ligands for these receptors. However, without experimental data, any potential affinity or efficacy of this compound at these receptors remains speculative.

G-Protein Coupled Receptors (GPCRs)

Beyond adenosine receptors, the broader family of G-protein coupled receptors (GPCRs) represents a vast landscape of potential drug targets. Purine analogs have been shown to interact with various GPCRs. However, specific studies to determine the binding profile of this compound across the GPCR family have not been reported. Therefore, its activity at other GPCRs is currently unknown.

Nuclear Receptors and Ion Channels

Similarly, there is a lack of available data regarding the interaction of this compound with nuclear receptors and ion channels. These protein families are critical in cellular signaling and gene regulation, and while they can be modulated by small molecules, no such activity has been described for this specific compound.

Protein-Ligand Interaction Studies with this compound

Detailed structural and biophysical studies are essential for understanding how a ligand interacts with its biological target. For this compound, such studies are not yet available in the public domain.

Biophysical Characterization (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for quantifying the binding affinity and thermodynamics of protein-ligand interactions. There are no published studies utilizing these techniques to characterize the binding of this compound to any specific protein target.

| Technique | Parameter Measured | Data for this compound |

| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Affinity (KD) | No data available |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS) | No data available |

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography provides high-resolution three-dimensional structures of molecules, offering detailed insights into binding modes. To date, no crystal structures of this compound in complex with a biological target have been deposited in the Protein Data Bank (PDB) or described in scientific literature.

Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Elucidation

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes. As with other structural biology methods, there are no reported Cryo-EM studies involving this compound to elucidate its interaction with any biological macromolecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

There are no publicly available studies that have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to map the binding site of this compound to a specific biological target. NMR spectroscopy is a powerful technique for determining the three-dimensional structure of ligand-protein complexes and identifying the specific amino acid residues involved in binding interactions. While general protocols for such studies exist, their application to this particular compound has not been documented in the scientific literature.

Impact of this compound on Cellular Signaling Pathways

Detailed research findings on the impact of this compound on various cellular signaling pathways are not available. The following subsections outline areas where related purine analogs have shown activity, but specific data for the compound is absent.

Regulation of Cell Proliferation and Cell Cycle Progression (e.g., Apoptosis Induction, Cell Cycle Arrest)

While numerous purine analogs have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, specific data for this compound is not present in the available literature. Studies on related compounds suggest that effects on cell proliferation are often mediated by the inhibition of kinases involved in cell cycle control, leading to arrest at the G2/M phase and subsequent programmed cell death. nih.gov

Modulation of Inflammatory Signaling Cascades

The potential for purine derivatives to modulate inflammatory pathways is an active area of research. Some purine-2,6-dione derivatives have been shown to exhibit anti-inflammatory activity. However, there is no specific information available regarding the effect of this compound on inflammatory signaling cascades.

Interference with Metabolic Pathways

There is a lack of publicly available information on whether this compound interferes with any metabolic pathways.

Effects on Cellular Differentiation Processes (e.g., Dedifferentiation, Myogenesis)

A well-known 2,6-diaminopurine derivative, reversine, has been demonstrated to induce the dedifferentiation of C2C12 myoblasts, allowing them to subsequently differentiate into other cell types like osteoblasts and adipocytes. nih.gov Furthermore, analogs of reversine have been synthesized and screened for their potential to induce cardiomyogenesis. researchgate.netarkat-usa.org These findings highlight the potential for this class of compounds to influence cellular differentiation. However, no studies have been published that specifically investigate the effects of this compound on these processes.

Structure Activity Relationship Sar Studies of 8 4 Methoxyphenyl 7h Purine 2,6 Diamine Analogues

Positional Scanning and Substituent Effects on Biological Activity and Selectivity

SAR exploration often begins with positional scanning and analyzing the effects of various substituents on the core structure. For purine (B94841) analogues, modifications on the 8-aryl ring are a key focus. nih.gov Research involving substitutions at the 2′-, 4′-, 2′,5′-, and 3′,5′-positions of the 8-aryl ring has been conducted to probe the polarity and volume of the target's hydrophobic pocket. nih.gov

Studies have demonstrated that the nature of the phenyl moiety at the C8 position of the purine significantly affects its biological activity. rsc.org For instance, the introduction of groups like trifluoromethyl phenyl, 4-fluoro phenyl, and specifically the 4-methoxyphenyl (B3050149) group, has resulted in compounds with potent inhibitory activity against liver cancer cell lines, with IC₅₀ values under 10 μM. rsc.org In a related series of 6,8,9-trisubstituted purines, analogues featuring a 4-phenoxyphenyl group at C8 and various substituted piperazine (B1678402) groups at C6 were evaluated for cytotoxic activities. nih.gov The results indicated that substitutions at both C6 and C8 are crucial in determining the compound's effect on different human cancer cell lines. nih.gov

The following table summarizes the cytotoxic activity of some 6,8,9-trisubstituted purine analogues against the Huh7 liver cancer cell line, highlighting the influence of substituents.

| Compound | C6-Substituent | C8-Substituent | IC₅₀ (μM) on Huh7 cells |

| 5 | 4-Phenylpiperazine | 4-Phenoxyphenyl | 17.9 |

| 6 | 4-(4-Methylphenyl)piperazine | 4-Phenoxyphenyl | 14.2 |

| 8 | 4-(4-Methoxyphenyl)piperazine | 4-Phenoxyphenyl | 23.6 |

| 5-FU | (Reference Drug) | 30.6 | |

| Fludarabine | (Reference Drug) | 28.4 | |

| Data sourced from a study on 6,8,9-trisubstituted purine analogues. nih.gov |

Role of the 4-Methoxyphenyl Moiety at C8 in Target Binding and Efficacy

The C8-aryl substituent plays a pivotal role in the interaction with biological targets. In certain Hsp90 paralogs like Grp94, the 8-aryl group of selective purine-scaffold inhibitors inserts into a distinct hydrophobic pocket (site 2), a feature that is blocked in other Hsp90 isoforms, thereby conferring selectivity. nih.gov This hydrophobic stabilization of the aryl group is a key determinant of binding affinity. nih.gov

The efficacy of the 8-(4-methoxyphenyl) substitution is underscored by its presence in purine derivatives that show significant potency against various cancer cell lines. rsc.org While direct crystal structures for 8-(4-methoxyphenyl)-7H-purine-2,6-diamine may be limited, the broader class of C8-aryl purines is of significant interest for their utility as biomolecular probes and in conformational studies, which helps in understanding their binding modes. nih.gov The importance of the methoxyphenyl group is also highlighted in other heterocyclic scaffolds where the entire molecular structure is essential for biological activity. nih.gov

Contributions of the 2,6-Diamine Substituents to Target Interactions and Overall Potency

The 2,6-diaminopurine (B158960) (DAP) core is crucial for potent biological activity, primarily through its hydrogen bonding capabilities. The DAP base can form three hydrogen bonds when paired with thymine (B56734) in DNA or uridine (B1682114) in RNA, creating a more stable duplex compared to the two hydrogen bonds formed by adenine (B156593). acs.orgwikipedia.org This enhanced stability can lead to stronger target interactions. acs.org

The purine 2-amino group, in particular, serves as a critical recognition element for various molecules, acting as both a positive and negative effector in determining binding specificity. nih.gov The significance of the DAP scaffold is evident in its use in various therapeutic contexts. For example, 2,6-diaminopurine ribonucleoside phosphoramidates have been identified as potent and selective inhibitors of the Hepatitis C virus (HCV). nih.gov Furthermore, DAP itself has been recognized as a highly potent corrector of certain genetic nonsense mutations with minimal toxicity, highlighting its potential in treating genetic diseases. researchgate.netnih.gov The 2,6-diaminopurine moiety is a key structural feature in compounds developed as broad-spectrum antiviral agents. nih.gov

Conformational Analysis and Flexibility of this compound Analogues

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For C8-aryl purines, a key conformational feature is the rotation around the single bond connecting the purine ring and the C8-aryl substituent. Studies on related C8-aryl-dG adducts have shown that they tend to adopt a syn conformation and exhibit a significant twist between the purine base and the aryl ring to minimize steric hindrance. nih.gov This rotational flexibility is a subject of interest in conformational studies of C8-aryl purines. nih.gov

The concept of molecular flexibility has been explored through the development of "fleximers," which are nucleoside analogues with a "split" purine ring. researchgate.netmdpi.com These molecules possess increased rotational freedom, allowing them to adapt to the binding site environment and access interactions unavailable to more rigid parent compounds. researchgate.netmdpi.com While this compound is not a fleximer, the principle highlights the importance of conformational flexibility, such as the rotation of the C8-aryl group, in achieving optimal target binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov It is a valuable tool in drug design for predicting the activity of new compounds and understanding the structural features that influence potency. nih.govtandfonline.com

Both 2D and 3D-QSAR models have been developed for various purine derivatives to guide the synthesis of more potent inhibitors. tandfonline.comresearchgate.net

2D-QSAR: These models relate biological activity to 2D chemical descriptors, which can be calculated from the structure. tandfonline.com For a series of substituted purine analogues acting as c-Src tyrosine kinase inhibitors, a 2D-QSAR model was developed using the partial least squares (PLS) regression method. tandfonline.comresearchgate.net The best model showed a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. tandfonline.comresearchgate.net The descriptors in this model included the SsCH3E-index (electro-topological state for the number of -CH3 groups) and H-Donor Count, indicating that these structural features are important for activity. tandfonline.comresearchgate.net Such models provide insights for designing more potent inhibitors prior to their synthesis. tandfonline.com

3D-QSAR: These models consider the three-dimensional properties of molecules, such as shape and electrostatic fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. For other classes of purine derivatives, 3D-QSAR models have been successfully built and validated, showing high predictive abilities. researchgate.net These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering a more detailed guide for structural modification. researchgate.net

The following table presents statistical data from a sample 2D-QSAR study on purine derivatives, illustrating the predictive power of such models.

| Model Parameter | Value | Description |

| r² | 0.8319 | The correlation coefficient, indicating the goodness of fit of the model. |

| q² | 0.7550 | The cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| pred_r² | 0.7983 | The r² for the external test set, indicating the external predictive ability of the model. |

| Data from a 2D-QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors. tandfonline.comresearchgate.net |

Interpretation of Steric and Electronic Contributions to Activity

The biological activity of this compound analogues is profoundly influenced by the size, shape (steric effects), and electron distribution (electronic effects) of the substituents appended to the purine core and the pendant 4-methoxyphenyl ring. Detailed research findings from various studies on related purine derivatives provide a framework for interpreting these contributions.

Systematic modifications of the 8-aryl substituent have revealed critical insights into the structural requirements for potent biological activity. The substitution pattern on the phenyl ring at the C8 position of the purine core is a key determinant of the molecule's interaction with its biological target.

Electronic Effects: The electronic nature of substituents on the 8-phenyl ring can dramatically alter the electron density of the entire purine system, thereby influencing its binding affinity to target proteins. Studies on related purine analogues have shown that the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, such as methoxy (B1213986) or methyl, can modulate activity.

For instance, in a series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines, the presence of a 4-phenoxyphenyl group at the C6 position was found to be crucial for potent cytotoxic activities against various cancer cell lines. nih.gov This suggests that the electronic properties and the potential for pi-stacking interactions of this larger aromatic system are favorable for activity.

Furthermore, computational studies on purine and adenine analogues have demonstrated that substituents at the C8-position have a more pronounced impact on the electronic structure of the purine ring system compared to substitutions at other positions. The presence of the 2,6-diamino groups, as in the parent compound, further enhances the sensitivity of the molecule's electronic properties to the nature of the C8-substituent.

Steric Contributions: The size and spatial arrangement of substituents play a crucial role in determining how well the molecule fits into the binding pocket of its target protein. Bulky substituents can either enhance binding by creating additional favorable interactions or diminish activity through steric hindrance, preventing optimal orientation.

In a study focusing on 2,6-diaminopurine derivatives as broad-spectrum antivirals, specific substitution patterns were identified that led to potent activity against a range of viruses, including Dengue, Zika, and SARS-CoV-2. nih.gov This highlights that the steric bulk and conformation of the substituents are critical for achieving the desired biological effect across multiple targets.

The interplay between steric and electronic factors is often complex. A substituent might have favorable electronic properties but be too large to be accommodated in the binding site, or vice versa. The optimal substituent is one that strikes a balance between these two effects to maximize the desired biological activity.

Detailed research findings on a series of 6-substituted purine analogues revealed that both the nature of the substituent and its position are critical for antifungal activity. researchgate.net This underscores the principle that even subtle changes in the steric and electronic profile of the molecule can lead to significant differences in biological outcomes.

To systematically evaluate these contributions, quantitative structure-activity relationship (QSAR) studies are often employed. These studies correlate physicochemical descriptors representing steric (e.g., molar refractivity) and electronic (e.g., Hammett constants) properties of the analogues with their biological activity. While specific QSAR data for this compound analogues is not publicly available in the provided search results, the general principles derived from related purine series are highly informative.

The following interactive data table illustrates a hypothetical SAR study on 8-(substituted-phenyl)-7H-purine-2,6-diamine analogues, demonstrating how variations in substituents could influence biological activity (e.g., IC₅₀ values).

| Compound ID | 8-Phenyl Substituent | Biological Activity (IC₅₀, µM) |

| 1 | 4-OCH₃ (Parent) | 5.2 |

| 2 | H | 10.8 |

| 3 | 4-Cl | 2.1 |

| 4 | 4-F | 3.5 |

| 5 | 4-CH₃ | 6.8 |

| 6 | 3,4-di-OCH₃ | 4.5 |

| 7 | 2-OCH₃ | 15.3 |

| 8 | 4-NO₂ | 1.5 |

| 9 | 4-CF₃ | 1.8 |

This table is a hypothetical representation to illustrate SAR principles and is not based on actual experimental data from the search results.

In this hypothetical table, the introduction of electron-withdrawing groups at the para-position of the phenyl ring (compounds 3 , 4 , 8 , and 9 ) leads to a general increase in potency compared to the parent methoxy compound (1 ) and the unsubstituted analogue (2 ). The ortho-methoxy substituent in compound 7 results in a significant loss of activity, likely due to steric hindrance that forces the phenyl ring out of a favorable conformation for binding. The di-methoxy substitution in compound 6 shows comparable activity to the parent, suggesting a complex interplay of electronic and steric effects.

Computational Chemistry and in Silico Drug Design for 8 4 Methoxyphenyl 7h Purine 2,6 Diamine

Molecular Docking and Scoring Approaches for Predicting Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode of 8-(4-methoxyphenyl)-7H-purine-2,6-diamine with its potential biological targets, such as protein kinases, which are often implicated in various diseases. The process involves sampling a vast number of conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity.

The scoring functions are mathematical models that estimate the strength of the non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions, between the ligand and the protein. The results of molecular docking studies can provide valuable information on the key amino acid residues involved in the binding, which can guide the rational design of more potent and selective inhibitors. For instance, docking of 8-aryl purine (B94841) derivatives into the ATP-binding site of kinases often reveals crucial hydrogen bond interactions between the purine core and the hinge region of the kinase.

To illustrate the application of this method, a hypothetical molecular docking study of this compound and its analogs against a protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2), could yield the following results. The docking scores, typically expressed in kcal/mol, represent the predicted binding affinity, with more negative values indicating stronger binding.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| This compound | -9.5 | LEU83, GLU81, LYS33 | GLU81 (backbone), LEU83 (backbone) |

| Analog 1 (4-hydroxyphenyl) | -9.8 | LEU83, GLU81, ASP86, LYS33 | GLU81 (backbone), LEU83 (backbone), ASP86 (side chain) |

| Analog 2 (4-chlorophenyl) | -9.2 | LEU83, GLU81, PHE80 | GLU81 (backbone), LEU83 (backbone) |

| Analog 3 (phenyl) | -8.9 | LEU83, GLU81 | GLU81 (backbone), LEU83 (backbone) |

Note: The data in this table is illustrative and based on typical results for 8-aryl purine derivatives docked into a kinase binding site.

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are powerful computational methods that simulate the movements of atoms and molecules by solving Newton's equations of motion. By performing MD simulations on the complex of this compound and its target protein, researchers can gain insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals the flexibility of different parts of the protein. Furthermore, analysis of hydrogen bond occupancy and water-mediated interactions can provide a more detailed understanding of the binding mechanism. These simulations can help refine the initial docking poses and provide a more accurate prediction of the binding affinity.

An illustrative summary of a 100-nanosecond MD simulation of the this compound-CDK2 complex is presented below.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average Protein RMSD (Å) | 1.8 ± 0.3 | The protein backbone is stable throughout the simulation. |

| Average Ligand RMSD (Å) | 0.9 ± 0.2 | The ligand remains stably bound in the active site. |

| Key Hydrogen Bond Occupancy (%) | GLU81: 92%, LEU83: 85% | Strong and persistent hydrogen bonds with the kinase hinge region. |

| Binding Free Energy (MM/PBSA, kcal/mol) | -35.6 ± 4.2 | Favorable binding free energy, indicating a stable complex. |

Note: The data in this table is for illustrative purposes and represents typical results from an MD simulation of a purine derivative-kinase complex.

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction

Free Energy Perturbation (FEP) and other alchemical methods are rigorous computational techniques used to calculate the relative binding free energies of a series of related ligands to a common receptor. These methods are based on statistical mechanics and involve the "alchemical" transformation of one molecule into another in a non-physical, computational process. By calculating the free energy change associated with this transformation in both the bound and unbound states, the relative binding free energy can be determined with high accuracy.

FEP calculations are computationally expensive but can provide highly valuable information for lead optimization. For example, FEP can be used to predict the effect of a small chemical modification, such as the addition of a methyl group or the change of a functional group, on the binding affinity of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved potency. The accuracy of FEP calculations is often within 1 kcal/mol of experimental values, making it a powerful tool in drug discovery.

Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound and its analogs would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to have the desired biological activity. The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. This approach can significantly accelerate the discovery of new lead compounds based on the this compound core.

An example of a pharmacophore model for a series of 8-aryl purine derivatives is presented below.

| Pharmacophore Feature | Feature Type | Geometric Constraints |

|---|---|---|

| Feature 1 | Hydrogen Bond Donor | Located on the N6-amino group |

| Feature 2 | Hydrogen Bond Donor | Located on the N2-amino group |

| Feature 3 | Hydrogen Bond Acceptor | Located on the N1 of the purine ring |

| Feature 4 | Hydrogen Bond Acceptor | Located on the N3 of the purine ring |

| Feature 5 | Aromatic Ring | Centered on the 4-methoxyphenyl (B3050149) group |

Note: This table represents a hypothetical pharmacophore model for illustrative purposes.

De Novo Drug Design and Lead Optimization Strategies Based on the this compound Core

De novo drug design is a computational approach that aims to design novel molecules with desired biological activity from scratch. These methods can be broadly categorized into two types: ligand-based and structure-based. Ligand-based de novo design uses information from a set of known active molecules to generate new structures with similar properties. Structure-based de novo design, on the other hand, utilizes the three-dimensional structure of the target receptor to design molecules that fit optimally into the binding site.

Starting with the this compound core, de novo design algorithms can be used to explore different substituents at various positions of the purine ring and the phenyl group. These algorithms can generate a vast number of virtual compounds, which can then be prioritized based on their predicted binding affinity, drug-like properties, and synthetic accessibility. This approach can lead to the discovery of novel and potent inhibitors with improved pharmacokinetic profiles. Furthermore, these computational strategies can be effectively used for lead optimization by suggesting specific chemical modifications to enhance the potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compound.

Quantum Chemical Calculations on this compound (e.g., Electronic Structure, Reactivity)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods can be used to calculate a wide range of properties for this compound, including its geometry, electronic charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. These quantum chemical descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate the electronic properties of a series of compounds with their biological activity.

Below is an illustrative table of calculated quantum chemical properties for this compound.

| Quantum Chemical Property | Calculated Value |

|---|---|

| Energy of HOMO (eV) | -5.85 |

| Energy of LUMO (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.62 |

| Dipole Moment (Debye) | 3.45 |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.08 a.u. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar purine derivatives calculated using DFT.

Preclinical Biological Investigations of 8 4 Methoxyphenyl 7h Purine 2,6 Diamine in Research Models

In Vitro Cellular Efficacy Studies

Cancer Cell Line-Based Assays (e.g., Antiproliferative Activity, Cytotoxicity, Apoptosis Induction)

No published studies were identified that report on the antiproliferative activity, cytotoxicity, or the induction of apoptosis by 8-(4-methoxyphenyl)-7H-purine-2,6-diamine in any cancer cell lines. Consequently, there are no available IC₅₀ values or detailed data on the mechanisms of cell death, such as caspase activation or PARP cleavage, that could be presented.

While research on other 2,6-diaminopurine (B158960) derivatives has shown effects on cell cycle progression and apoptosis in various cancer cell lines, these findings cannot be attributed to this compound without direct experimental evidence.

Primary Cell Culture Models and Organoid Systems

There is no information in the scientific literature regarding the use of this compound in primary cell culture models or organoid systems. Such studies are crucial for understanding the compound's effects in a more physiologically relevant context, but no such research has been published.

Cellular Target Engagement and Biomarker Studies in Cell Lines

No studies have been published that investigate the cellular targets of this compound. Research into the broader class of purine (B94841) analogues suggests potential interactions with protein kinases, but specific target engagement and associated biomarker data for this particular compound are absent from the literature.

Studies on Cell Differentiation and Reprogramming (e.g., Myogenic Differentiation)

There are no published reports on the effects of this compound on cell differentiation or reprogramming. The potential for related 2,6-diaminopurine compounds, such as reversine, to induce myogenic differentiation in cell lines like C2C12 has been noted, but similar studies involving this compound have not been documented.

In Vivo Animal Model Studies for Efficacy and Pharmacodynamics (Mechanism-Based)

Rodent Disease Models (e.g., Cancer Xenograft Models, Autoimmune Disease Models)

A thorough search of the scientific literature yielded no in vivo studies of this compound in any rodent disease models. There is no available data on its efficacy or pharmacodynamic effects in cancer xenograft models or models of autoimmune disease.

Assessment of Target Engagement and Downstream Pathway Modulation in Animal Models

No specific data is publicly available regarding the assessment of in vivo target engagement or the modulation of downstream signaling pathways for this compound in animal models.

Preclinical Pharmacodynamics of this compound (Focus on target modulation and biological response, not ADME)

There is no publicly available information on the preclinical pharmacodynamics of this compound, specifically concerning its dose-response relationship, target modulation, or biological response in preclinical models.

Ex Vivo Studies of Tissue Samples from Preclinical Models

No published studies were found that describe ex vivo analyses of tissue samples from preclinical models treated with this compound. Ex vivo studies are a valuable tool in drug development for assessing a compound's effect on tissues in a controlled environment outside the living organism. Such studies can provide insights into target engagement, biomarker modulation, and the direct physiological or pathological responses of tissues to a new chemical entity.

Investigation of Resistance Mechanisms and Combination Strategies in Preclinical Settings

There is no publicly available literature detailing the investigation of potential resistance mechanisms to this compound or preclinical studies exploring its use in combination with other therapeutic agents.

Advanced Analytical and Biophysical Methodologies in Research on 8 4 Methoxyphenyl 7h Purine 2,6 Diamine

Spectroscopic Techniques for Studying Ligand-Target Interactions (e.g., UV-Vis, Fluorescence, Circular Dichroism (CD))

Spectroscopic methods are invaluable for providing insights into the binding of a ligand like 8-(4-methoxyphenyl)-7H-purine-2,6-diamine to its biological target.

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the binding of a ligand to a protein. Changes in the absorbance spectrum of the protein or the ligand upon complex formation can indicate an interaction. For instance, a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity can be observed. While direct UV-Vis studies on this compound are not widely published, the general principle is applicable. In a typical experiment, the absorbance of a protein solution is measured as the concentration of the purine (B94841) derivative is incrementally increased.

Fluorescence Spectroscopy: This is a highly sensitive technique for studying ligand-protein interactions. nih.gov Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence can be quenched or enhanced upon ligand binding. If the ligand itself is fluorescent, changes in its fluorescence properties upon binding can be monitored. For a non-fluorescent ligand like this compound, one could study its interaction with a target protein by observing the quenching of the protein's intrinsic fluorescence. The binding constant (Ka) and the number of binding sites (n) can be determined from the fluorescence quenching data using the Stern-Volmer equation. In a study on the interaction of acridinedione dyes with amino acids, fluorescence spectroscopy revealed detailed information about the binding and local environment. acs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating conformational changes in a protein upon ligand binding. The secondary and tertiary structure of a protein can be monitored by measuring its CD spectrum in the far-UV (190-250 nm) and near-UV (250-350 nm) regions, respectively. The binding of this compound to its target protein may induce changes in the protein's secondary structure content (α-helix, β-sheet, random coil), which would be reflected in the far-UV CD spectrum.

Interactive Table: Illustrative Spectroscopic Data for Ligand-Protein Interaction

| Technique | Parameter | Value (Illustrative) | Interpretation |

| UV-Vis Spectroscopy | Δλmax (nm) | +5 | Red shift indicates a change in the chromophore's environment upon binding. |

| Hyperchromicity (%) | +15 | Increase in absorbance suggests exposure of aromatic residues. | |

| Fluorescence Spectroscopy | Binding Constant (Ka) | 2.5 x 105 M-1 | Indicates a strong binding affinity between the ligand and the protein. |

| Number of Binding Sites (n) | 1.1 | Suggests a 1:1 binding stoichiometry. | |

| Circular Dichroism | Change in α-helix (%) | -10 | A decrease in helical content upon ligand binding. |

| Change in β-sheet (%) | +8 | An increase in sheet content, suggesting a conformational change. |

Mass Spectrometry-Based Approaches for Target Identification and Metabolite Characterization in Research Systems

Mass spectrometry (MS) is a cornerstone technique for identifying the molecular targets of a compound and for characterizing its metabolites.

For target identification, a common approach is affinity purification coupled with mass spectrometry (AP-MS). In this method, a derivative of this compound could be immobilized on a solid support to create an affinity probe. This probe is then incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

For metabolite characterization, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. After incubating this compound in a research system (e.g., liver microsomes or cell cultures), the mixture is analyzed by LC-MS to separate and identify potential metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information. A modified metabolomics method using hydrophilic interaction liquid chromatography-high-resolution tandem mass spectrometry has been successfully used to quantify purine metabolites in complex samples. nih.gov Similarly, tandem mass spectrometry has been shown to be a fast and sensitive method for the simultaneous determination of various urinary methylated purines. nih.gov

Interactive Table: Illustrative Metabolites of this compound Identified by LC-MS/MS

| Putative Metabolite | Mass Shift (Da) | Proposed Biotransformation |

| M1 | +16 | Hydroxylation on the phenyl ring |

| M2 | -14 | O-demethylation of the methoxy (B1213986) group |

| M3 | +176 | Glucuronidation |

| M4 | +80 | Sulfation |

Chromatographic Methods for Purity Assessment and Stability Studies in Research Media

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of a synthesized compound like this compound and for assessing its stability in various research media.

For purity assessment, a sample of the compound is injected onto an HPLC column (typically a reversed-phase C18 column), and the eluting compounds are detected by a UV detector at an appropriate wavelength. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. In a study of reversine-related molecules, HPLC analysis was used to establish the purity of the tested compounds as greater than 99%. nih.gov

For stability studies, the compound is incubated in a relevant research medium (e.g., cell culture medium, buffer solution) at a specific temperature. Aliquots are taken at different time points and analyzed by HPLC to quantify the remaining amount of the parent compound. This allows for the determination of the compound's half-life in that medium.

Interactive Table: Illustrative HPLC Stability Data for this compound in Cell Culture Medium at 37°C

| Time (hours) | Remaining Compound (%) |

| 0 | 100 |

| 1 | 98.5 |

| 4 | 92.3 |

| 8 | 85.1 |

| 24 | 60.7 |

Microcalorimetry (ITC, DSC) for Thermodynamic Characterization of Binding

Microcalorimetry techniques directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of ligand binding. nih.govyoutube.com In an ITC experiment, a solution of this compound would be titrated into a solution of its target protein. The heat released or absorbed during the binding event is measured directly. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. harvard.edu From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This provides a comprehensive understanding of the driving forces behind the binding event (i.e., whether it is enthalpy-driven or entropy-driven). nih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC can be used to study the effect of ligand binding on the thermal stability of a protein. The melting temperature (Tm) of a protein, which is the temperature at which it unfolds, can be measured by DSC. An increase in the Tm of the protein in the presence of this compound would indicate that the ligand binding stabilizes the protein.

Interactive Table: Illustrative Thermodynamic Parameters for the Binding of this compound to its Target Protein as Determined by ITC

| Thermodynamic Parameter | Value (Illustrative) | Unit |

| Binding Affinity (Ka) | 5.0 x 106 | M-1 |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (TΔS) | 2.0 | kcal/mol |

| Gibbs Free Energy Change (ΔG) | -10.5 | kcal/mol |

| Stoichiometry (n) | 0.98 |

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. springernature.com In an SPR experiment, the target protein is immobilized on a sensor chip. A solution of this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Interactive Table: Illustrative Kinetic Parameters for the Binding of this compound to its Target Protein as Determined by SPR

| Kinetic Parameter | Value (Illustrative) | Unit |

| Association Rate Constant (kon) | 1.2 x 105 | M-1s-1 |

| Dissociation Rate Constant (koff) | 2.4 x 10-3 | s-1 |

| Equilibrium Dissociation Constant (KD) | 20 | nM |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Ligand-Target Complexes (not basic compound identification)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for obtaining atomic-level structural information on ligand-target complexes in solution. nih.govnih.govethz.ch

Chemical Shift Perturbation (CSP) Mapping: By acquiring 2D heteronuclear NMR spectra (e.g., 1H-15N HSQC) of an isotopically labeled protein in the absence and presence of this compound, the binding site can be mapped. Amino acid residues in the binding pocket will experience a change in their chemical environment upon ligand binding, leading to shifts in the positions of their corresponding peaks in the NMR spectrum.

Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of the ligand are in close contact with the protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to the bound ligand through spin diffusion. By comparing the NMR spectrum with and without protein saturation, the protons of the ligand that are closest to the protein surface can be identified.

Transferred Nuclear Overhauser Effect (trNOE) Spectroscopy: For ligands that bind with fast to intermediate exchange rates, trNOE can provide information about the conformation of the ligand when it is bound to the protein.

These advanced NMR methods, often used in combination, can provide a detailed three-dimensional picture of how this compound interacts with its biological target, which is crucial for structure-based drug design and understanding its mechanism of action. umb.eduresearchgate.net

Interactive Table: Illustrative NMR Data for the Interaction of this compound with a Target Protein

| NMR Method | Observation (Illustrative) | Interpretation |

| 1H-15N HSQC | Significant chemical shift perturbations for residues in a specific pocket of the protein. | Identifies the binding site of the compound on the protein. |

| STD NMR | Strongest STD enhancements for the methoxyphenyl protons. | Indicates that the methoxyphenyl group is deeply buried in the binding pocket. |

| trNOE | Observation of NOEs between specific protons of the ligand. | Provides information on the bioactive conformation of the ligand when bound to the protein. |

Future Directions and Potential Academic Applications of 8 4 Methoxyphenyl 7h Purine 2,6 Diamine Research

Development of Novel Chemical Probes and Tools Based on 8-(4-methoxyphenyl)-7H-purine-2,6-diamine

The development of high-quality chemical probes is essential for dissecting complex biological processes and validating new drug targets. nih.gov The structure of this compound can be systematically modified to generate potent and selective chemical probes. These tools are invaluable for elucidating the biochemical mechanisms and biophysical characteristics of nucleic acids and proteins. mdpi.com

Future research could focus on incorporating specific functionalities into the this compound scaffold. For instance, the introduction of a fluorescent dye would enable the visualization of the compound's localization within cells and tissues, providing insights into its mechanism of action. Furthermore, the addition of a photo-affinity label would allow for the identification of its direct biological targets through covalent cross-linking upon photoactivation. Another strategy involves attaching biotin (B1667282) tags for pull-down assays to isolate and identify binding partners.

| Probe Type | Modification Strategy | Research Application |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging, localization studies |

| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone, aryl azide) | Target identification and validation |

| Biotinylated Probe | Attachment of a biotin moiety | Protein pull-down assays, binding partner identification |

Strategies for Further Lead Optimization and Analogue Development Towards Specific Biological Targets

Lead optimization is a critical phase in drug discovery aimed at enhancing the pharmacological properties of a promising compound. nih.gov For this compound, several strategies can be employed to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.

One approach is to explore the structure-activity relationship (SAR) of the 4-methoxyphenyl (B3050149) group at the 8-position. Modifications to the phenyl ring, such as the introduction of different substituents (e.g., halogens, alkyl groups, nitro groups), could significantly impact binding affinity and selectivity for its biological target. Additionally, altering the substitution pattern (ortho, meta, or para) may reveal more favorable interactions.

The purine (B94841) core itself offers numerous avenues for modification. The amino groups at the 2- and 6-positions can be functionalized with various chemical moieties to modulate the compound's properties. For instance, N-alkylation or N-acylation could alter solubility and cell permeability. The development of a diverse library of analogues will be instrumental in identifying compounds with optimized therapeutic potential. nih.gov

| Modification Site | Potential Modification | Desired Outcome |

| 4-methoxyphenyl group | Substitution with electron-withdrawing or electron-donating groups | Enhanced potency and selectivity |

| Purine C8-position | Replacement of the phenyl ring with other aromatic or heterocyclic systems | Exploration of new binding modes |

| Purine N2 and N6-positions | Alkylation, acylation, or introduction of cyclic amines | Improved solubility and pharmacokinetic properties |

Exploration of Polypharmacology and Off-Target Effects in a Research Context

Polypharmacology, the ability of a compound to interact with multiple targets, is a common feature of many drugs and can lead to both therapeutic benefits and adverse effects. nih.gov A comprehensive understanding of the polypharmacology of this compound is crucial for its development as a research tool or therapeutic agent.

Systematic screening of this compound against a broad panel of kinases, G-protein coupled receptors, and other relevant protein families will help to identify its primary and secondary targets. This information is vital for interpreting experimental results and predicting potential side effects. The identification of off-target activities can also open up new avenues for drug repurposing, where a compound developed for one indication may show efficacy in an unrelated disease. nih.gov

Applications in Chemical Biology and Systems Pharmacology

Chemical biology utilizes small molecules to study and manipulate biological systems. mdpi.com this compound and its optimized analogues can serve as valuable tools in this field. By selectively modulating the activity of a specific protein or pathway, these compounds can help to unravel complex cellular processes.

In systems pharmacology, which aims to understand how drugs affect the entire biological system, well-characterized chemical probes are indispensable. The data generated from studies using this compound can be integrated with other 'omics' data (genomics, proteomics, metabolomics) to build comprehensive models of cellular networks and predict the systemic effects of drug candidates.

Conceptual Design of Targeted Delivery Systems for Research Agents

The efficacy of a research agent can be significantly enhanced by ensuring its delivery to the specific site of action. google.com For this compound, the development of targeted delivery systems could improve its utility in both in vitro and in vivo studies.

One promising approach is the use of polymer-based nanoparticles to encapsulate the compound. mdpi.comnih.gov These nanoparticles can be engineered to release their cargo in response to specific stimuli, such as changes in pH or the presence of certain enzymes. Furthermore, the surface of these nanoparticles can be decorated with targeting ligands, such as antibodies or peptides, that recognize and bind to specific cell surface receptors, thereby directing the compound to the desired cell type. researchgate.net

| Delivery System | Mechanism | Potential Advantage |

| Liposomes | Encapsulation within a lipid bilayer | Improved solubility and stability |

| Polymeric Nanoparticles | Encapsulation within a polymer matrix | Controlled release and targeting capabilities |

| Antibody-Drug Conjugates | Covalent attachment to a monoclonal antibody | High target specificity |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research for Purine Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmdpi.com These computational tools can be leveraged to accelerate the development of novel purine-based compounds, including analogues of this compound.

ML algorithms can be trained on existing SAR data to build predictive models for the biological activity and pharmacokinetic properties of new purine derivatives. arxiv.org These models can then be used to virtually screen large chemical libraries and prioritize compounds for synthesis and experimental testing. arxiv.org AI can also be employed for de novo drug design, generating novel molecular structures with desired therapeutic profiles. nih.gov The integration of AI and ML into the research workflow has the potential to significantly reduce the time and cost associated with the discovery of new purine-based research tools and drug candidates. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-(4-methoxyphenyl)-7H-purine-2,6-diamine?